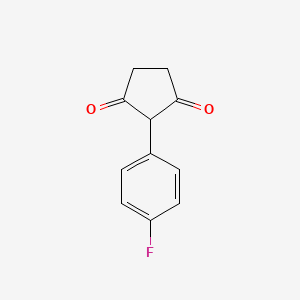

2-(4-Fluorophenyl)-1,3-cyclopentanedione

カタログ番号 B8315293

分子量: 192.19 g/mol

InChIキー: SJGHVIQNVFDCHU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07893091B2

Procedure details

The title compound was prepared as described in U.S. Pat. No. 5,750,549 or was obtained from its ½ TEA salt as described in U.S. Pat. No. 6,479,518 and J. Org. Chem., 67, 5993-6000 (2002). In the latter case, the ½ TEA salt was suspended in water, the water was acidified with 2N HCl until the pH was less than 2, and the mixture was extracted twice with ethyl acetate. The ethyl acetate layers were each successively washed with brine, combined, and dried over sodium sulfate. Removal of solvent in vacuo afforded the free acid as a thick oil which solidified on standing. Method B: The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1, 3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1, 4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro-phenyl)-1,3-cyclopentanedione as a light tan solid.

[Compound]

Name

1

Quantity

2.476 kg

Type

reactant

Reaction Step Two

[Compound]

Name

3-cyclopentanedione

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

K3PO4

Quantity

10.72 kg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1](P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)([CH3:4])(C)[CH3:2].[O-:22]P([O-])([O-])=O.[K+].[K+].[K+].Cl[C:31]1[CH:36]=[CH:35][C:34]([F:37])=[CH:33][CH:32]=1.[O:38]1[CH2:43][CH2:42]OCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[F:37][C:34]1[CH:35]=[CH:36][C:31]([CH:42]2[C:43](=[O:38])[CH2:4][CH2:1][C:2]2=[O:22])=[CH:32][CH:33]=1 |f:1.2.3.4,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.28 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

26 L

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

331.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

|

[Compound]

|

Name

|

1

|

|

Quantity

|

2.476 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

3-cyclopentanedione

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

K3PO4

|

|

Quantity

|

10.72 kg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

113.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was degassed (3×) by vacuum/N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel degassed (3×) with vacuum/N2

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 12 h

|

|

Duration

|

12 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (23 L) was added

|

WASH

|

Type

|

WASH

|

|

Details

|

The vessel was rinsed with an additional 6 L of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture further diluted with an additional 46 L of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the homogeneous solution was added 9 L of conc. HCl

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake washed with 17 L of water and 17 L of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was then dried at 60° C. for 48 h

|

|

Duration

|

48 h

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=C1)C1C(CCC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |